molecular formula C20H19Cl2N3O B2370473 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1216802-74-2

3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2370473
CAS No.: 1216802-74-2
M. Wt: 388.29
InChI Key: GQDJDRNWBHUWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of chlorobenzyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

Medicine

    Pharmaceutical applications: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures may include spirooxindoles and spirotetrahydroquinolines.

    Chlorobenzyl derivatives: Compounds with chlorobenzyl groups, such as chlorobenzyl alcohols and chlorobenzylamines.

Uniqueness

The uniqueness of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDJDRNWBHUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.